N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry and industrial processes. The presence of a chloropyridine moiety and a sulfonamide group in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the sulfonation of an aromatic compound followed by the introduction of the chloropyridine moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent results. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar effects.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. This inhibition can disrupt essential metabolic pathways in bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
- N-(5-chloropyridin-2-yl)-2-ethoxy-4-methylbenzenesulfonamide
Uniqueness
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethoxy group and the isopropyl group can affect its solubility and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1206142-34-8 |
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Molecular Formula |
C17H21ClN2O3S |
Molecular Weight |
368.9g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-ethoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H21ClN2O3S/c1-5-23-15-8-12(4)14(11(2)3)9-16(15)24(21,22)20-17-7-6-13(18)10-19-17/h6-11H,5H2,1-4H3,(H,19,20) |
InChI Key |
ZOLPXFWYPGIJDN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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